N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide
Overview
Description
Synthesis Analysis
The synthesis of structurally related compounds, such as cyclopropene analogs of ceramide, involves complex chemical procedures, including the use of organolithium compounds for key intermediate formation, and specific conditions for TMSTf-induced cleavage and N-acylation (Triola et al., 2003). These methods highlight the intricate steps required to manipulate molecular structures for synthesizing lipid analogs and could be adapted for N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide.
Molecular Structure Analysis
The detailed study of molecular structures through X-ray diffraction provides insights into the conformational features of compounds, as seen in the analysis of compounds like N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide (Al-Hourani et al., 2016). Such analyses are crucial for understanding the 3D arrangement of atoms within a molecule, which affects its reactivity and interaction with biological systems.
Chemical Reactions and Properties
The reactivity of a compound like N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide can be inferred from studies on similar molecules, which show diverse reactivity profiles based on their functional groups and structural configuration. The chemical properties of analogs, such as reactivity towards enzymes or in forming specific derivatives, offer a foundation for predicting the behavior of N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide in various chemical contexts (Triola et al., 2004).
Physical Properties Analysis
The physical properties of organic compounds, including melting points, solubility, and crystalline structure, are often determined by their molecular architecture. For instance, amphiphilic properties and phase behavior of synthetic glycolipids based on amide linkages indicate how structural variations impact physical properties (Zabel et al., 1986). Such studies are essential for understanding the solubility and phase behavior of N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide in different environments.
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability under various conditions, and the ability to undergo specific reactions, are critical for the application of N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide. Insights can be drawn from the study of similar compounds, where the interaction with enzymes or reactivity under specific conditions provides a basis for understanding its chemical behavior (Triola et al., 2003).
Scientific Research Applications
Luminescent Properties
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide and its derivatives have been explored for their luminescent properties. For instance, certain benzothiazole derivatives show diverse luminescent characteristics that are promising for applications in white light emission. These derivatives exhibit different emission regions, contributing to the components of white light, making them useful in white-light emitting devices (Lu et al., 2017).
Nuclear Waste Management
In the context of nuclear waste management, N,N,N′,N′-tetraoctyl diglycolamide (TODGA) and related compounds, which are structurally similar to N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide, have been evaluated. These compounds demonstrate promising results in the partitioning of minor actinides from simulated high-level nuclear waste solutions (Ansari et al., 2005).
Ceramide Analogs Synthesis and Effects
The synthesis of analogs of ceramide, closely related to N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide, has been investigated, particularly their effects on dihydroceramide desaturase. These analogs show varying potencies in inhibiting this enzyme, highlighting their potential in biochemical and pharmaceutical research (Triola et al., 2003).
Amide Structure in Bilayer Networks
The structure of amides like N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide has been studied for their ability to form bilayer networks. A particular amide was found to create a bilayer hydrogen-bonded structure, which is significant in the understanding of lipid bilayers and potential applications in material science (Danby et al., 2000).
Extraction in High-Level Waste
Compounds structurally similar to N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide, such as N,N,N′,N′-tetra-2-ethylhexyl diglycolamide (T2EHDGA), have been used in the extraction of actinides, lanthanides, and other elements from high-level waste. This showcases their relevance in nuclear chemistry and waste processing (Gujar et al., 2010).
properties
IUPAC Name |
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H53NO3/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(29)24(23-28)27-26(30)22-20-17-8-6-4-2/h24-25,28-29H,3-23H2,1-2H3,(H,27,30)/t24-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOFBZUQIUVJFS-LOSJGSFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H53NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40425011 | |
Record name | C8 DIHYDROCERAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40425011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide | |
CAS RN |
145774-33-0 | |
Record name | C8 DIHYDROCERAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40425011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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